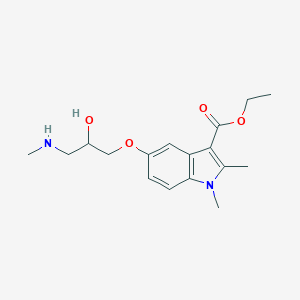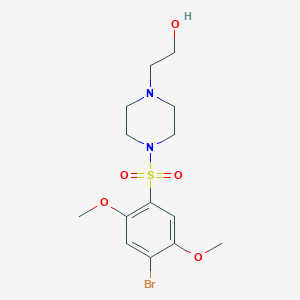
2-Fluoro-N-(3-methoxyphenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-N-(3-methoxyphenyl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a fluorine-substituted phenyl ring and a methoxy-substituted phenyl ring connected by an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(3-methoxyphenyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to maximize yield and minimize by-products. The use of high-pressure autoclaves and specialized catalysts, such as platinum on carbon or Raney nickel, can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-Fluoro-N-(3-methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
科学的研究の応用
2-Fluoro-N-(3-methoxyphenyl)aniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe to study biological processes involving aromatic amines.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 2-Fluoro-N-(3-methoxyphenyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
類似化合物との比較
Similar Compounds
- (2-Fluorophenyl)(3-chlorophenyl)amine
- (2-Fluorophenyl)(4-methoxyphenyl)amine
- (3-Fluorophenyl)(3-methoxyphenyl)amine
Uniqueness
2-Fluoro-N-(3-methoxyphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
944702-75-4 |
|---|---|
分子式 |
C13H12FNO |
分子量 |
217.24g/mol |
IUPAC名 |
2-fluoro-N-(3-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H12FNO/c1-16-11-6-4-5-10(9-11)15-13-8-3-2-7-12(13)14/h2-9,15H,1H3 |
InChIキー |
UXOKCBOTHUCPDH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=CC=CC=C2F |
正規SMILES |
COC1=CC=CC(=C1)NC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(Benzylamino)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B503074.png)

![3-chloro-4-oxo-3,4-dihydrospiro[2H-chromene-2,1'-cyclohexane]-3-yl thiocyanate](/img/structure/B503077.png)

![3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B503081.png)

![2,3,4-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B503083.png)

![1-Methyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B503085.png)
![N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B503086.png)
